molecular formula C23H25N3O4 B414900 N-{2-{4-nitrophenyl}-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide CAS No. 331430-53-6

N-{2-{4-nitrophenyl}-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide

Cat. No. B414900
CAS RN: 331430-53-6
M. Wt: 407.5g/mol
InChI Key: PYXFAOVUXPHFCO-RCCKNPSSSA-N
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Description

N-{2-{4-nitrophenyl}-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5g/mol. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Agent Synthesis

N-{2-{4-nitrophenyl}-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide and its related compounds have been synthesized and evaluated as potential positron emission tomography (PET) agents. These agents are designed for imaging human CCR8, a chemokine receptor involved in various biological processes. The synthesized compounds, including carbon-11 labeled naphthalene-sulfonamides, showed promising characteristics such as high radiochemical yields and significant specific activity, making them potential candidates for PET imaging applications (Wang et al., 2008).

Crystal Structure Studies

The molecular structure and interactions of various isomeric N-(iodophenyl)nitrobenzamides, which are structurally related to N-{2-{4-nitrophenyl}-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide, have been extensively studied. These studies provide insights into the different three-dimensional framework structures formed by these molecules, facilitated by various intermolecular interactions such as hydrogen bonding and iodo-nitro interactions (Wardell et al., 2006).

Reactivity and Mechanism Studies

Research into the reactivity and mechanism of related compounds has provided insights into the effects of structural modifications on reaction rates and mechanisms. For instance, studies on aminolysis of substituted phenyl methylbenzoates reveal how specific substituents can influence reaction rates and mechanisms, thereby contributing to a better understanding of the chemical behavior of related benzamide compounds (Um et al., 2005).

Drug Impurity Identification

In the context of pharmaceutical development, the identification and structural characterization of impurities in drug substances are crucial. For example, unknown impurities in Repaglinide, an anti-diabetic drug, were detected, isolated, and structurally characterized. This process involves advanced techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) and comprehensive spectral analysis, highlighting the importance of rigorous analytical methodologies in ensuring drug purity and safety (Kancherla et al., 2018).

properties

IUPAC Name

4-methyl-N-[(E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-3-7-19(8-4-16)22(27)24-21(23(28)25-13-11-17(2)12-14-25)15-18-5-9-20(10-6-18)26(29)30/h3-10,15,17H,11-14H2,1-2H3,(H,24,27)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFAOVUXPHFCO-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-{4-nitrophenyl}-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide

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